Quinolin-8-ol hydrochloride
Overview
Description
Quinolin-8-ol hydrochloride, also known as 8-hydroxyquinoline hydrochloride, is a derivative of quinoline. This compound is characterized by a hydroxyl group at the 8th position of the quinoline ring, which is further protonated to form the hydrochloride salt. This compound is a colorless solid that is soluble in water and exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Scientific Research Applications
Quinolin-8-ol hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has been investigated for its anticancer and neuroprotective effects, particularly in the context of Alzheimer’s disease.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a preservative in various formulations .
Mechanism of Action
While the specific mechanism of action for Quinolin-8-ol hydrochloride is not mentioned in the search results, compounds containing the 8-hydroxyquinoline (8-HQ) moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The mechanism of action of these compounds often involves interactions with biological targets at the molecular level .
Future Directions
Quinoline and its derivatives have attracted significant attention due to their versatile applications in medicinal and synthetic organic chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Future research may focus on developing new synthesis methods that are more environmentally friendly and efficient . Additionally, given the wide range of biological activities exhibited by compounds containing the 8-HQ moiety, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-ol hydrochloride typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction proceeds through a series of steps, including cyclization and oxidation, to yield Quinolin-8-ol. The hydrochloride salt is then formed by treating Quinolin-8-ol with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the gradual addition of reactants and careful control of temperature and pressure to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Quinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it to 8-aminoquinoline.
Substitution: Halogenation, alkylation, and sulfonation reactions are common, where the hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments
Major Products:
Oxidation: Quinolin-8-one.
Reduction: 8-aminoquinoline.
Substitution: Halogenated, alkylated, and sulfonated derivatives of Quinolin-8-ol
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, which lacks the hydrochloride group.
5-Nitro-8-hydroxyquinoline (Nitroxoline): An antiprotozoal drug with enhanced antimicrobial properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical reactivity
Uniqueness: Quinolin-8-ol hydrochloride is unique due to its enhanced solubility in water and its ability to form stable chelate complexes with metal ions. This makes it particularly useful in applications requiring aqueous solutions and precise metal ion quantification .
Properties
IUPAC Name |
quinolin-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBJNMSTHMBPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937511 | |
Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16862-11-6 | |
Record name | 8-Quinolinol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16862-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolin-8-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016862116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-8-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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